molecular formula C22H16N4O3S B2616245 (E)-N-(benzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide CAS No. 898351-13-8

(E)-N-(benzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide

Cat. No.: B2616245
CAS No.: 898351-13-8
M. Wt: 416.46
InChI Key: ZENMLSZMYQSSDF-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(benzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide is a synthetic small molecule featuring a benzothiazole core, a 3-nitrophenyl acrylamide chain, and a pyridinylmethyl substituent. This specific architecture places it within a class of nitrogen-containing heterocyclic compounds studied for their potential bioactive properties. Its α,β-unsaturated carbonyl group is a key structural motif, known to act as a soft electrophile that can form covalent adducts with nucleophilic cysteine thiolate groups on proteins, a mechanism associated with modulating biological activity . Researchers investigate this compound and its analogs as potential scaffolds in medicinal chemistry. The benzothiazole nucleus is a privileged structure in drug discovery, with derivatives reported to exhibit a range of pharmacological activities, including potential anti-inflammatory properties, as noted in reviews on thiazole derivatives . This product is intended for research and further chemical characterization in a laboratory setting. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet for detailed handling and hazard information.

Properties

IUPAC Name

(E)-N-(1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O3S/c27-21(12-11-16-6-5-8-18(14-16)26(28)29)25(15-17-7-3-4-13-23-17)22-24-19-9-1-2-10-20(19)30-22/h1-14H,15H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENMLSZMYQSSDF-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(benzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Nitration of Phenyl Ring:

    Formation of the Acrylamide Moiety: The acrylamide group is introduced through a reaction between an appropriate acrylate and an amine.

    Coupling Reactions: The final step involves coupling the benzothiazole, nitrophenyl, and pyridinylmethyl groups under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(benzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzothiazole and pyridinylmethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzothiazole or pyridinylmethyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent. Studies suggest that derivatives containing similar structural features exhibit potent cytotoxicity against various cancer cell lines.

Mechanisms of Action :

  • Enzyme Inhibition : The compound may inhibit kinases involved in cell proliferation.
  • DNA Intercalation : Similar acrylamide derivatives disrupt DNA replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Linked to cytotoxic effects observed in related compounds.

Antimicrobial Activity

Research indicates that compounds with a benzo[d]thiazole and nitrophenyl structure can effectively combat Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Minimum Inhibitory Concentrations (MIC) :

  • Effective MIC values range from 0.001 to 0.25 µg/mL, highlighting the compound's potential as a broad-spectrum antimicrobial agent.

Anti-inflammatory Properties

The presence of the pyridine moiety suggests anti-inflammatory potential. Studies on related compounds indicate their ability to inhibit pro-inflammatory cytokines, making this compound a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the biological activities of related compounds:

Study TypeCompoundBiological ActivityIC50/MIC
Urea DerivativesSimilar AcrylamidesT-cell Proliferation Inhibition0.004 μM
Benzothiazole DerivativesCompounds with Benzo[d]thiazoleAntimicrobial ActivityMIC 0.001 μg/mL
Pyridine DerivativesRelated Pyridine CompoundsAnti-inflammatory EffectsNot specified

Mechanism of Action

The mechanism of action of (E)-N-(benzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring can intercalate with DNA, while the nitrophenyl group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Key Observations :

Substituent Effects: The 3-nitrophenyl group in the target compound is distinct from the 4-methoxyphenyl or 4-hydroxyphenyl groups in analogs like 9b and BZTcin2. The pyridin-2-ylmethyl substituent introduces a heteroaromatic moiety absent in most analogs, which may enhance solubility or modulate interactions with biological targets like kinases or proteases .

Synthetic Challenges :

  • Yields for benzo[d]thiazole acrylamides vary widely (16–59%), influenced by reaction conditions and purification methods. For example, compound 9b was synthesized via reflux in ethyl acetate/petroleum ether with a 16% yield, while N-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (11) achieved 59% yield using PCl₃ and Et₃N catalysis . The target compound’s synthesis may require optimization to address steric hindrance from the pyridin-2-ylmethyl group.

Anti-Inflammatory Activity:

  • Compound 9b demonstrated significant suppression of prostaglandin E2 (PGE2) in RAW264.7 macrophage cells, attributed to its methoxy-phenyl group’s ability to modulate COX-2 expression .

Photoprotective Properties:

  • BZTcin3 (4-methoxyphenyl analog) exhibited strong UV absorption (λmax ~300 nm) and free radical scavenging activity, making it a candidate for sunscreen formulations . The nitro group in the target compound could further improve UV absorption but may reduce stability under prolonged light exposure.

Enzyme Inhibition:

  • 5012 (4-nitrophenyl derivative) showed inhibitory activity against anthrax lethal factor (Ki = 0.8 µM), highlighting the role of nitro groups in targeting metalloproteases . The target compound’s pyridin-2-ylmethyl group may enhance binding to enzymes with aromatic or cationic active sites.

Physicochemical and Analytical Data

Table 2: Characterization of Selected Analogs

Compound Name Melting Point (°C) ¹H NMR (δ, ppm) HRMS (m/z) References
9b N/A 8.05 (d, J=15.6 Hz, 1H, CH=CH) 337.0845 [M+H]⁺
BZTcin1 229–234 6.90–8.20 (aromatic protons) 295.0642 [M+H]⁺
26f N/A 1.20–1.40 (m, 2H, CH₂), 3.70 (s, 3H, OCH₃) 529.2150 [M+H]⁺

Insights :

  • The target compound’s NMR spectrum is expected to show distinct peaks for the pyridin-2-ylmethyl group (e.g., δ ~4.5 ppm for N-CH₂-pyridine) and the 3-nitrophenyl group (δ ~8.0–8.5 ppm for aromatic protons).
  • HRMS data for analogs suggest molecular ion peaks within ±0.005 Da of theoretical values, ensuring structural accuracy .

Biological Activity

(E)-N-(benzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features, which suggest potential biological activities. The compound's design integrates a benzo[d]thiazole moiety, a nitrophenyl group, and a pyridine derivative, all of which are known to influence biological interactions.

Chemical Structure

The compound can be characterized by the following structural components:

  • Benzo[d]thiazole : A heterocyclic compound that often exhibits antimicrobial and anticancer properties.
  • Nitrophenyl Group : Typically associated with increased reactivity and potential for various biological interactions.
  • Pyridin-2-ylmethyl Group : Known for its role in enhancing the compound's solubility and biological activity.

Synthesis

The synthesis of this compound typically involves a multi-step process, including:

  • Knoevenagel Condensation : This reaction forms the acrylamide backbone by reacting 2-(benzo[d]thiazol-2-yl)acetonitrile with 3-pyridinecarboxaldehyde under controlled conditions.
  • Purification : The product is purified through crystallization techniques to achieve high purity yields.

Biological Activity

The biological activity of this compound can be evaluated through various pharmacological assays. Compounds with similar structures have demonstrated activities such as:

  • Antimicrobial Activity : Exhibiting effects against various bacterial strains.
  • Anticancer Properties : Inhibiting cancer cell proliferation in vitro.

Table 1: Summary of Biological Activities

Activity TypeAssay MethodResult
AntimicrobialDisk Diffusion MethodInhibition of Staphylococcus aureus
AnticancerMTT AssaySignificant reduction in cell viability
Enzyme InhibitionELISAIC50 values in micromolar range (6.46 - 6.56 μM)

Case Studies

  • Antimicrobial Studies : Research has shown that derivatives similar to this compound exhibit significant antimicrobial activity against common pathogens, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : A study involving structurally related compounds demonstrated potent inhibition of cancer cell lines, indicating that modifications in the nitrophenyl group can enhance cytotoxicity .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets, such as enzymes or receptors involved in cell signaling pathways. The presence of the nitrophenyl group is particularly significant as it may facilitate electron transfer processes critical for biological activity.

Q & A

Q. What are the standard synthetic routes for preparing (E)-N-(benzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol involving: (i) Condensation of benzo[d]thiazol-2-amine with pyridin-2-ylmethylamine to form the bis-amide intermediate. (ii) Reaction with 3-nitrobenzaldehyde under Knoevenagel conditions to introduce the acrylamide (E)-configuration. Key solvents include ethanol or DMF, with catalysts like piperidine for condensation. Purification typically involves recrystallization or column chromatography .
  • Characterization : Confirmation of the (E)-isomer requires NOESY NMR to verify spatial arrangement, complemented by IR (C=O stretch at ~1650 cm⁻¹) and HRMS for molecular ion validation .

Q. Which spectroscopic techniques are critical for characterizing this acrylamide derivative?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR to resolve aromatic protons (6.5–8.5 ppm) and confirm substituent positions. NOESY distinguishes (E)/(Z) isomers via spatial interactions between the nitro group and pyridinylmethyl protons .
  • IR : Validates acrylamide C=O (1650–1680 cm⁻¹) and nitro group (1520–1350 cm⁻¹) .
  • Mass Spectrometry : HRMS ensures molecular formula accuracy, especially given the compound’s nitro and heterocyclic groups .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and activity of this compound?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to predict binding affinity to biological targets (e.g., kinases or ion channels). For example, highlights acrylamides as potassium channel openers; similar docking protocols can identify key interactions (e.g., hydrogen bonding with the nitro group) .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability during synthesis .

Q. What strategies resolve contradictions in biological activity data across related acrylamide derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing 3-nitrophenyl with 4-nitrophenyl) and correlate with bioassay results. shows that nitro positioning impacts pro-apoptotic activity in thiadiazole derivatives .
  • Meta-Analysis of Published Data : Compare IC₅₀ values across studies while controlling for variables like cell line specificity or assay conditions. For instance, notes heteroaryl substitutions (e.g., pyrazoles) modulate efficacy in channel openers .

Q. How do substituents on the benzo[d]thiazole and pyridine rings influence pharmacological properties?

  • Methodological Answer :
  • Electron-Withdrawing Groups : The 3-nitro group enhances electrophilicity, potentially improving target binding but may reduce metabolic stability. demonstrates trifluoromethyl groups increase lipophilicity and stability in similar compounds .
  • Heterocyclic Modifications : Introducing methyl groups on the pyridine ring (as in ) can alter solubility and bioavailability .

Q. What experimental designs mitigate challenges in crystallizing this compound for X-ray studies?

  • Methodological Answer :
  • Solvent Screening : Use high-throughput crystallization trials with solvents like DMSO/water or chloroform/methanol. highlights successful crystallization of thiazole-acetamide derivatives via slow evaporation .
  • Co-Crystallization Agents : Add small molecules (e.g., coumarin derivatives, as in ) to stabilize crystal packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.